molecular formula C23H17NO2 B14708235 2-(3,4-Diphenyl-1H-pyrrol-2-yl)benzoic acid CAS No. 22129-82-4

2-(3,4-Diphenyl-1H-pyrrol-2-yl)benzoic acid

Cat. No.: B14708235
CAS No.: 22129-82-4
M. Wt: 339.4 g/mol
InChI Key: ZOYIGPIGPLYBSA-UHFFFAOYSA-N
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Description

2-(3,4-Diphenyl-1H-pyrrol-2-yl)benzoic acid is a complex organic compound that features a pyrrole ring substituted with phenyl groups and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Diphenyl-1H-pyrrol-2-yl)benzoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,4-diphenylpyrrole with a benzoic acid derivative in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a few drops of glacial acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Diphenyl-1H-pyrrol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

2-(3,4-Diphenyl-1H-pyrrol-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Diphenyl-1H-pyrrol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Diphenyl-1H-pyrrol-2-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both pyrrole and benzoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

22129-82-4

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

2-(3,4-diphenyl-1H-pyrrol-2-yl)benzoic acid

InChI

InChI=1S/C23H17NO2/c25-23(26)19-14-8-7-13-18(19)22-21(17-11-5-2-6-12-17)20(15-24-22)16-9-3-1-4-10-16/h1-15,24H,(H,25,26)

InChI Key

ZOYIGPIGPLYBSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=C2C3=CC=CC=C3)C4=CC=CC=C4C(=O)O

Origin of Product

United States

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